An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroacetyl)-3-nitrobenzamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-chloroacetyl)-3-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(2-chloroacetyl)-3-nitrobenzamide. The information presented herein is intended for a technical audience with a background in organic chemistry and analytical techniques. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterization based on established chemical principles and data from analogous compounds, as specific experimental data for this molecule is not widely available in published literature.
Introduction
N-(2-chloroacetyl)-3-nitrobenzamide (CAS 568555-83-9) is a nitroaromatic compound featuring a chloroacetyl amide moiety.[1] Its structure suggests potential utility as a versatile intermediate in organic synthesis. The presence of reactive sites—the chloroacetyl group and the nitro-substituted benzene ring—makes it a candidate for further chemical modifications and the development of more complex molecules. This guide details a plausible and efficient method for its laboratory-scale synthesis and outlines the analytical techniques required for its structural confirmation and purity assessment.
Proposed Synthesis Pathway
The most direct and chemically sound approach for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide is the N-acylation of 3-nitrobenzamide with chloroacetyl chloride. This reaction is a type of Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2] The base facilitates the deprotonation of the amide nitrogen, increasing its nucleophilicity towards the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: Proposed synthesis of N-(2-chloroacetyl)-3-nitrobenzamide.
Physicochemical Data
Table 1: Properties of Starting Material: 3-Nitrobenzamide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 645-09-0 | [3] |
| Molecular Formula | C₇H₆N₂O₃ | [3] |
| Molecular Weight | 166.13 g/mol | [3] |
| Melting Point | 139.0-146.0 °C | [4] |
| Appearance | White to cream to yellow powder |[4] |
Table 2: Predicted Properties of N-(2-chloroacetyl)-3-nitrobenzamide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 568555-83-9 | [1] |
| Molecular Formula | C₉H₇ClN₂O₄ | [1] |
| Molecular Weight | 242.61 g/mol | [1] |
| Melting Point | Not available |
| Appearance | Predicted to be a solid at room temperature | |
Experimental Protocols
The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized as necessary.[2][5][6]
Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-nitrobenzamide (10.0 g, 60.2 mmol) and 100 mL of anhydrous dichloromethane.
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Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (9.1 mL, 66.2 mmol) dropwise to the stirred suspension.
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Acylation: Dissolve chloroacetyl chloride (5.3 mL, 66.2 mmol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-chloroacetyl)-3-nitrobenzamide.
Caption: General experimental workflow for synthesis and purification.
Characterization Methods
The structure and purity of the synthesized N-(2-chloroacetyl)-3-nitrobenzamide should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-nitrophenyl group, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide N-H proton.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the amide and acetyl groups, the methylene carbon, and the carbons of the aromatic ring.
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching for the two carbonyl groups (in the range of 1650-1750 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and N-O stretching for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
-
-
Mass Spectrometry (MS):
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Mass spectral analysis should confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight of 242.61 g/mol . The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.
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Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of N-(2-chloroacetyl)-3-nitrobenzamide. The proposed N-acylation of 3-nitrobenzamide with chloroacetyl chloride represents a feasible and efficient synthetic route. The outlined analytical methods are essential for confirming the identity, structure, and purity of the final product. This information serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
References
- 1. 568555-83-9|N-(2-Chloroacetyl)-3-nitrobenzamide|N-(2-Chloroacetyl)-3-nitrobenzamide|-范德生物科技公司 [bio-fount.com]
- 2. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrobenzamide, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
